Ethyl [2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]carbamate
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Overview
Description
ETHYL N-(1-(4-NITROPHENOXY)-2,2,2-TRICHLOROETHYL)CARBAMATE is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely known for their diverse applications in agriculture, medicine, and industry due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL N-(1-(4-NITROPHENOXY)-2,2,2-TRICHLOROETHYL)CARBAMATE typically involves a nucleophilic substitution reaction. The process begins with the reaction of 4-nitrophenol with 2,2,2-trichloroethyl chloroformate in the presence of a base such as triethylamine in a solvent like tetrahydrofuran. The resulting intermediate is then reacted with ethyl carbamate under controlled temperature conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
ETHYL N-(1-(4-NITROPHENOXY)-2,2,2-TRICHLOROETHYL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides in the presence of a base.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Reduction: 4-aminophenoxy derivative.
Substitution: Various alkyl or aryl carbamates.
Hydrolysis: Corresponding amine and carbon dioxide.
Scientific Research Applications
ETHYL N-(1-(4-NITROPHENOXY)-2,2,2-TRICHLOROETHYL)CARBAMATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential antimicrobial and antioxidant activities.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of pesticides and herbicides.
Mechanism of Action
The mechanism of action of ETHYL N-(1-(4-NITROPHENOXY)-2,2,2-TRICHLOROETHYL)CARBAMATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The carbamate group can inhibit certain enzymes by forming stable carbamoyl-enzyme complexes, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- ETHYL N-(4-CHLORO-2-NITROPHENYL)CARBAMATE
- ETHYL N-(4-METHOXY-2-NITROPHENYL)CARBAMATE
- ETHYL N-(2-CHLORO-4-NITROPHENYL)CARBAMATE
Uniqueness
ETHYL N-(1-(4-NITROPHENOXY)-2,2,2-TRICHLOROETHYL)CARBAMATE is unique due to the presence of the 2,2,2-trichloroethyl group, which imparts distinct chemical properties and reactivity compared to other carbamates.
Properties
Molecular Formula |
C11H11Cl3N2O5 |
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Molecular Weight |
357.6 g/mol |
IUPAC Name |
ethyl N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]carbamate |
InChI |
InChI=1S/C11H11Cl3N2O5/c1-2-20-10(17)15-9(11(12,13)14)21-8-5-3-7(4-6-8)16(18)19/h3-6,9H,2H2,1H3,(H,15,17) |
InChI Key |
FLRXQGNJLSHYRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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